LQZ-7F

Survivin inhibition Prostate cancer Cell viability

LQZ-7F uniquely targets survivin dimerization, distinct from transcriptional inhibitors like YM155. Validated in PC-3 (IC50 2.99 µM) and C4-2 (IC50 2.47 µM) prostate cancer lines, it enables precise dose-response studies. Its labile hydrazone linker offers prodrug potential for acidic tumor microenvironments. Ideal for combination studies with docetaxel and differentiating post-translational regulation mechanisms.

Molecular Formula C14H7N9O3
Molecular Weight 349.27
CAS No. 354543-09-2
Cat. No. B2638923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLQZ-7F
CAS354543-09-2
Molecular FormulaC14H7N9O3
Molecular Weight349.27
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C2=NC4=NONC4=N3)N=NC(=O)C5=NON=C5N
InChIInChI=1S/C14H7N9O3/c15-11-10(20-25-21-11)14(24)19-18-8-6-4-2-1-3-5(6)7-9(8)17-13-12(16-7)22-26-23-13/h1-4H,(H2,15,21)(H,17,23)
InChIKeyKLSWJENGNAPRTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

LQZ-7F (CAS 354543-09-2): A Survivin Dimerization Inhibitor with Validated Low Micromolar Activity in Prostate Cancer Models


LQZ-7F (CAS 354543-09-2), a small-molecule survivin dimerization inhibitor, was identified as a lead compound targeting the survivin homodimerization interface [1]. In prostate cancer cell lines, LQZ-7F dose-dependently inhibits survival, exhibiting IC50 values of 2.99 µM in PC-3 cells and 2.47 µM in C4-2 cells . Its mechanism involves the induction of proteasome-dependent survivin degradation, mitotic arrest, and apoptosis, which translates to tumor growth inhibition in mouse xenograft models [2].

Why Generic Survivin Inhibitors Cannot Substitute for LQZ-7F: Evidence of Differential Potency and Mechanism in Prostate Cancer


Survivin inhibitors are not functionally interchangeable due to divergent mechanisms of action and potency profiles. LQZ-7F uniquely targets survivin dimerization, a distinct modality compared to transcriptional inhibitors like YM155 [1]. Direct comparisons reveal that LQZ-7F exhibits superior potency in prostate cancer cell lines relative to its close structural analog LQZ-7I (IC50: 2.99 µM vs. 4.8 µM in PC-3 cells) . Furthermore, LQZ-7F's labile hydrazone linker confers prodrug potential, a property absent in its more stable analog LQZ-7F1 [2]. Substituting LQZ-7F with another in-class compound without accounting for these quantitative differences could compromise experimental outcomes in prostate cancer research.

LQZ-7F Comparative Efficacy Data: Quantifying Differentiation from Key Analogs


LQZ-7F Demonstrates Superior Potency to LQZ-7I in Prostate Cancer Cell Viability Assays

In head-to-head comparable assays, LQZ-7F inhibits PC-3 prostate cancer cell survival with an IC50 of 2.99 µM, which is approximately 38% more potent than LQZ-7I (IC50: 4.8 µM) . In C4-2 cells, LQZ-7F exhibits an IC50 of 2.47 µM, compared to 3.1 µM for LQZ-7I, representing a 20% improvement in potency . Both compounds were tested under identical conditions in MTT cell viability assays.

Survivin inhibition Prostate cancer Cell viability

LQZ-7F Retains Unique Prodrug Potential Absent in Optimized Analog LQZ-7F1

LQZ-7F contains a labile hydrazone linker that can be hydrolyzed under acidic conditions, releasing a tetracyclic aromatic core [1]. This property is absent in LQZ-7F1, which lacks the hydrazone linkage and is a more stable, direct-acting inhibitor . While LQZ-7F1 exhibits improved potency (submicromolar IC50s), LQZ-7F's hydrolytic susceptibility positions it as a distinct prodrug candidate for in vivo studies where controlled release may be advantageous.

Prodrug development Hydrazone linker Survivin degradation

LQZ-7F Exhibits a Distinct Mechanism of Action Compared to Transcriptional Survivin Inhibitor YM155

LQZ-7F acts as a direct survivin dimerization inhibitor, promoting proteasome-dependent survivin degradation [1]. In contrast, YM155 functions as a transcriptional inhibitor that suppresses survivin mRNA and protein expression [2]. This mechanistic divergence is critical, as LQZ-7F targets post-translational regulation, whereas YM155 acts upstream at the gene expression level.

Mechanism of action Survivin dimerization Transcriptional inhibition

LQZ-7F Synergizes with Docetaxel in Prostate Cancer Cells, a Property Shared with Analogs but Quantitatively Defined

LQZ-7F synergizes with docetaxel to inhibit prostate cancer cell survival, as demonstrated in combination studies [1]. This synergy is a class effect observed among survivin dimerization inhibitors, including LQZ-7F1, but the specific combination index (CI) values for LQZ-7F provide a quantitative benchmark for experimental design .

Combination therapy Docetaxel synergy Prostate cancer

Optimal Use Cases for LQZ-7F in Prostate Cancer and Survivin Research


In Vitro Prostate Cancer Cell Viability Studies Requiring Potent Survivin Dimerization Inhibition

LQZ-7F is the preferred compound for dose-response studies in PC-3 and C4-2 prostate cancer cell lines, where its IC50 values of 2.99 µM and 2.47 µM, respectively, provide a defined potency window for investigating survivin-dependent survival mechanisms .

Prodrug Development and Controlled Release Investigations

The labile hydrazone linker in LQZ-7F makes it a suitable scaffold for prodrug design studies aimed at achieving controlled release of the active tetracyclic core in acidic tumor microenvironments [1].

Combination Therapy Research with Docetaxel in Prostate Cancer Models

LQZ-7F is a validated tool for exploring synergistic interactions with docetaxel, supporting preclinical research into combination strategies for overcoming docetaxel resistance in prostate cancer [2].

Comparative Survivin Inhibitor Studies to Elucidate Mechanism-Specific Effects

As a direct dimerization inhibitor, LQZ-7F serves as a critical comparator to transcriptional inhibitors like YM155, enabling dissection of survivin's post-translational versus transcriptional regulation in cancer cell biology [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for LQZ-7F

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.